molecular formula C26H25N3O3S B5195653 N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide

Cat. No.: B5195653
M. Wt: 459.6 g/mol
InChI Key: QTPJUPLQXJXQCX-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide is a complex organic compound that features a benzoxazole ring, a carbamothioyl group, and a butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Carbamothioyl Group: This step involves the reaction of the benzoxazole derivative with an isothiocyanate to form the carbamothioyl group.

    Attachment of the Butoxybenzamide Moiety: The final step involves the coupling of the intermediate with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide exerts its effects depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Materials Science: The compound’s electronic structure could influence its behavior in electronic or optical applications.

    Biological Studies: It may bind to specific proteins or nucleic acids, affecting their function and interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxybenzamide
  • N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide
  • N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-3-4-15-31-20-13-11-18(12-14-20)24(30)29-26(33)28-22-16-19(10-9-17(22)2)25-27-21-7-5-6-8-23(21)32-25/h5-14,16H,3-4,15H2,1-2H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPJUPLQXJXQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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